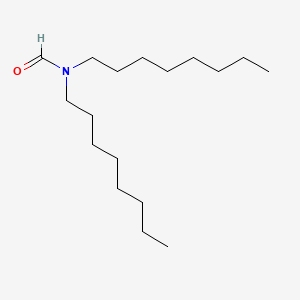

N,N-Dioctyl-Formamide

Description

Historical Context of Formamide (B127407) Research

The study of formamides is rooted in the early explorations of organic chemistry. The simplest formamide, HCONH₂, is notable for being the first molecule containing a peptide bond to be detected in interstellar space, specifically in regions of star formation like Orion-KL and SgrB₂. Its presence in extraterrestrial environments, such as in the comet Hale-Bopp, has fueled speculation about its role in prebiotic chemistry.

On Earth, formamide has been a central compound in theories concerning the origin of life. Research has explored its potential to act as an alternative solvent to water in early life conditions and its ability to form essential prebiotic compounds. nih.gov Scientists have proposed various terrestrial scenarios for its formation, including the hydrolysis of hydrogen cyanide, processes related to volcanic activity, and the reprocessing of simple atmospheric mixtures. sioc-journal.cn This deep-rooted history establishes formamide and its derivatives as a fundamentally important class of molecules, bridging astrochemistry, geochemistry, and prebiotic organic synthesis. osti.govosti.gov

Significance of N,N-Disubstituted Formamides in Contemporary Chemical Science

N,N-disubstituted formamides, such as the widely used N,N-Dimethylformamide (DMF), are pivotal in modern chemical science. wikipedia.org Their primary significance lies in their utility as polar aprotic solvents, capable of dissolving a wide range of organic and inorganic compounds. nih.gov This property makes them invaluable media for conducting chemical reactions, particularly those involving polar mechanisms like S_N2 reactions. wikipedia.org

Beyond their role as solvents, these compounds are versatile chemical reagents and intermediates. sioc-journal.cnnih.gov DMF, for instance, can serve as a source for formylation, amination, and cyanation reactions. nih.govnih.gov It is a key reagent in named reactions like the Vilsmeier-Haack reaction for formylating aromatic compounds and the Bouveault aldehyde synthesis. wikipedia.org Furthermore, N,N-disubstituted formamides are precursors for synthesizing other valuable chemicals and are used as catalysts and stabilizers in various industrial processes. nih.govduliajancollegeonline.co.in Their high boiling points and stability make them suitable for a broad spectrum of applications, from polymer production to pharmaceutical manufacturing. who.intinchem.org

Overview of Current Research Trajectories for N,N-Dioctyl-Formamide

Current research involving this compound is more specialized compared to simpler formamides. Its distinct molecular structure, featuring two long C8 alkyl chains, renders it significantly more lipophilic and less water-soluble than DMF. These properties direct its research applications toward areas where this non-polarity is advantageous.

One documented research trajectory is in the field of nuclear chemistry and radiochemistry. Specifically, this compound has been identified as a potential degradation product of more complex extractant molecules, such as N,N-Di-dodecyl-N',N'-dioctyldiglycolamide (D3DODGA), which are studied for the solvent extraction and partitioning of actinides in used nuclear fuel reprocessing. osti.govosti.gov The study of such degradation products is crucial for understanding the long-term stability and efficiency of solvent extraction systems under high-radiation conditions.

Another area of interest is its potential use as a high-boiling, nonpolar aprotic solvent or phase modifier in organic synthesis and solvent extraction processes. duliajancollegeonline.co.in While direct research publications are sparse, its properties suggest utility in systems requiring a solvent that can dissolve nonpolar reagents while maintaining the chemical functionality of the formamide group. Its availability from chemical suppliers indicates its use as a building block or specialized reagent in synthetic organic chemistry. fluorochem.co.ukambeed.com

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key computed and experimental properties of this compound.

| Property | Value | Source |

| IUPAC Name | N,N-dioctylformamide | PubChem nih.gov |

| CAS Number | 6280-57-5 | PubChem nih.gov |

| Molecular Formula | C₁₇H₃₅NO | PubChem nih.gov |

| Molecular Weight | 269.47 g/mol | Chemsrc chemsrc.com |

| Density | 0.858 g/cm³ | Chemsrc chemsrc.com |

| Boiling Point | 387.5 °C at 760 mmHg | Chemsrc chemsrc.com |

| Flash Point | 146.9 °C | Chemsrc chemsrc.com |

| LogP (Octanol/Water) | 5.80 - 6.6 | Chemsrc chemsrc.com, PubChem nih.gov |

| Refractive Index | 1.452 | Chemsrc chemsrc.com |

Table 2: Spectroscopic Data Identifiers for this compound

This table provides references to available spectroscopic data for the characterization of this compound.

| Spectrum Type | Data Source Reference |

| ¹³C NMR | SpectraBase |

| GC-MS | NIST, SpectraBase |

| IR (Vapor Phase) | SpectraBase |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dioctylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLFVDJUSPWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278080 | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-57-5 | |

| Record name | Formamide,N-dioctyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of N,n Dioctyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Formamidesuobasrah.edu.iqznaturforsch.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). In the context of formamides, NMR is crucial for confirming the connectivity of atoms and identifying the presence of rotational isomers (rotamers), which arise from the restricted rotation around the carbon-nitrogen bond. znaturforsch.com

The ¹H and ¹³C NMR spectra of N,N-Dioctyl-Formamide provide a definitive fingerprint of its molecular structure. The analysis of chemical shifts, signal integrations, and multiplicity patterns allows for the assignment of each signal to specific protons and carbons within the molecule. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the formyl proton (CHO), the α-methylene protons (N-CH₂) adjacent to the nitrogen atom, the subsequent methylene (B1212753) protons in the octyl chains, and the terminal methyl protons (CH₃). The formyl proton typically appears as a singlet in the downfield region of the spectrum. The signals for the two octyl chains may be distinct due to the presence of rotamers, a common feature in N,N-disubstituted formamides. znaturforsch.com

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The carbonyl carbon (C=O) of the formamide (B127407) group is characteristically observed at a downfield chemical shift. The spectrum will also display signals for the different methylene carbons of the two octyl chains and the terminal methyl carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHO | Formyl Proton | ~8.0-8.2 | - |

| C=O | Carbonyl Carbon | - | ~162 |

| N-CH₂ | α-Methylene | ~3.2-3.4 | ~40-50 |

| (CH₂)₆ | Methylene Chain | ~1.2-1.6 | ~22-32 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are employed. nih.govnih.gov These techniques provide correlation information between different nuclei, helping to piece together the molecular structure. harvard.eduyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. youtube.com In this compound, COSY would show correlations between adjacent methylene groups within the octyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear experiment that correlates directly bonded carbon and proton atoms (¹H-¹³C). nih.gov This is invaluable for definitively assigning the proton signals to their corresponding carbon atoms in the this compound structure. youtube.com

Mass Spectrometry (MS) Techniques in Formamide Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgscienceready.com.au

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comyoutube.com It is a primary method for the identification and purity assessment of volatile and semi-volatile compounds like this compound. emerypharma.comgoogle.com The sample is first vaporized and separated into its components in the GC column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and detected. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. youtube.com The purity can be assessed by the relative area of the main peak in the chromatogram.

When a molecule is ionized in the mass spectrometer (typically by electron impact), the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The pattern of these fragments is characteristic of the molecule's structure. For this compound (molar mass: 269.48 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 269. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgumich.edu

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment Ion | Fragment Structure | Notes |

|---|---|---|---|

| 269 | [M]⁺ | [C₁₇H₃₅NO]⁺ | Molecular Ion |

| 170 | [M - C₇H₁₅]⁺ | [CH₃(CH₂)₇N(CHO)CH₂]⁺ | Loss of a heptyl radical |

| 156 | [M - C₈H₁₇]⁺ | [CH₃(CH₂)₇N=CHO]⁺ | Loss of an octyl radical (α-cleavage) |

| 128 | [CH₃(CH₂)₇NH=CH₂]⁺ | Rearrangement and cleavage |

Note: The base peak is the most intense peak in the spectrum and corresponds to the most stable fragment ion.

Vibrational Spectroscopy (IR) for Functional Group Identification in N,N-Dioctyl-Formamideuobasrah.edu.iqlibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. msu.edu It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the amide functional group and the alkyl chains. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1670-1690 | C=O stretch | Amide (tertiary) |

| ~1465 | C-H bend | Alkyl (CH₂) |

The most prominent feature in the IR spectrum of this compound is the strong absorption band for the carbonyl (C=O) stretch, which is characteristic of the amide group. The presence of strong C-H stretching vibrations confirms the long alkyl chains.

Chromatographic Separation Methods for this compound Purity and Mixture Analysis

The principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are broadly applicable to a wide range of chemical compounds. However, the development of a specific method requires empirical research to determine the optimal conditions for separation, detection, and quantification. Factors such as the long alkyl chains in this compound would significantly influence its behavior in both HPLC and GC systems compared to smaller analogues.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound were found in the available literature. For a compound with its structure (a polar formamide group with two long non-polar octyl chains), a reverse-phase HPLC (RP-HPLC) method would likely be the starting point for method development. A C18 or C8 stationary phase would be a logical first choice, coupled with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The high hydrophobicity of the dioctyl groups would necessitate a high proportion of organic solvent in the mobile phase to ensure adequate elution from the column. Detection could potentially be achieved using a UV detector at a low wavelength (around 200-220 nm), although the formamide chromophore is weak. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), might be more suitable.

Without experimental data, a representative data table for HPLC conditions cannot be generated.

Gas Chromatography (GC)

Similarly, no specific, validated Gas Chromatography (GC) methods for this compound were identified. Given its presumed high boiling point due to the C16 alkyl content, a GC method would require a high-temperature stationary phase and temperature programming that reaches elevated temperatures to ensure the compound elutes from the column in a reasonable time. A non-polar or mid-polarity column (e.g., a polysiloxane-based phase like DB-5 or DB-17) would likely be employed. A flame ionization detector (FID) would be a suitable choice for detection due to the presence of carbon-hydrogen bonds. Analysis by GC-Mass Spectrometry (GC-MS) would also be highly effective for both identification and quantification.

Without experimental data, a representative data table for GC conditions cannot be generated.

Reactivity and Mechanistic Investigations Involving N,n Dioctyl Formamide

Catalytic Roles of N,N-Dioctyl-Formamide and Related N-Alkylated Formamides

N-alkylated formamides are recognized for their catalytic activity in numerous organic reactions, facilitating transformations such as halogenations and other complex organic syntheses. google.com Their role often involves the formation of reactive intermediates that accelerate the desired chemical conversion. organic-chemistry.org

N,N-Dialkylformamide as a Halogenation Catalyst

N,N-dialkylformamides, including N,N-dioctylformamide, are effective catalysts for converting organic hydroxyl and thiol groups into organic halides. google.com A prominent application is the conversion of carboxylic acids to carboxylic acid chlorides. The mechanism involves the in situ formation of a Vilsmeier-Haack type of reagent. organic-chemistry.org This intermediate is generated from the reaction of the N,N-dialkylformamide with a halogenating agent like phthaloyl chloride. organic-chemistry.org

The use of N,N-dialkylformamides with long alkyl chains, such as N,N-dioctylformamide, offers a significant advantage over the more common N,N-dimethylformamide (DMF). google.com While DMF is a widely used catalyst, it can produce N,N-dialkylcarbamoyl halides under standard halogenation conditions, which are volatile and known carcinogens. google.com By employing formamides with larger alkyl groups, such as one C1-C4 alkyl group and another with at least nine carbon atoms, the formation of these highly volatile and hazardous byproducts can be avoided, reducing risks to workers and the environment. google.com

Table 1: Comparison of N,N-Dialkylformamide Catalysts in Halogenation

| Catalyst | Advantage | Disadvantage |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Commonly used and effective. | Can form highly volatile and carcinogenic N,N-dialkylcarbamoyl halide byproducts. google.com |

| N,N-Dialkylformamides (with one long alkyl chain) | Avoids the formation of highly volatile carbamoyl halides, enhancing safety. google.com | May require specific synthesis of the secondary amine precursor. google.com |

Formamide-Assisted Organic Transformations

Beyond halogenation, formamides facilitate a variety of organic transformations where they act as versatile reagents, delivering their own atoms (H, C, N, O) to the synthesis of diverse compounds. nih.gov These reactions often proceed under various experimental conditions, including microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov

Formamides can serve as a source for:

Formylation: The CH fragment from the N,N-dialkyl moiety can be transferred to substrates like indoles. nih.gov

Oxygen Source: The oxygen atom can be delivered in reactions such as the conversion of 1,2-cyclic sulfamidates to aminoalcohols after hydrolysis. nih.gov

Amidation: In the presence of metal catalysts (e.g., copper, palladium, ruthenium) and oxidants, formamides can be used for the amidation of carboxylic acids. nih.gov

Microwave irradiation has proven to be a valuable technique in formamide-assisted synthesis, offering advantages like rapid heating, increased reaction rates, and higher product purity compared to conventional heating methods. nih.gov

Detailed Mechanistic Pathways in Formamide-Mediated Reactions

The reactivity of formamides is characterized by several key mechanistic pathways, including dehydrogenation, decarbonylation, and susceptibility to hydrolysis and radiolysis. These processes dictate the stability of the formamide (B127407) and its behavior in different chemical environments.

Dehydrogenation Mechanisms of Formamides

The dehydrogenation of amines and related compounds is a fundamental transformation in organic chemistry. nih.gov For formamides, this can be part of a catalytic cycle. For instance, the acceptorless dehydrogenation of primary amines to nitriles by certain ruthenium(II) hydride complexes has been studied in detail. researchgate.net While not directly involving formamide as the substrate, these studies provide insight into the inner-sphere mechanisms where a Ru-amido intermediate is formed. researchgate.net The stability and reactivity of such intermediates are influenced by steric and electronic factors of the ligands involved. researchgate.net

In the context of carbon catalysts, nitrogen-doping can influence the oxidative dehydrogenation (ODH) of alcohols. mdpi.com Mechanistic studies show that specific nitrogen-containing structures on the catalyst surface act as active centers that facilitate the reaction, for example, by reducing the adsorption capacity of the product and preventing over-oxidation. mdpi.com

Decarbonylation Mechanisms of Formamides

Formamides can undergo decarbonylation, the loss of a carbon monoxide (CO) group, to form corresponding amines. This process can be facilitated by metal catalysts or occur at elevated temperatures. nih.gov For example, N,N-dimethylformamide has been observed to decarbonylate in situ to form dimethylamine (B145610) in the presence of metal catalysts like Mg²⁺, Pb²⁺, Ho³⁺, Nd³⁺, and Zr⁴⁺ salts. nih.gov A catalytic decarbonylation of formamides has also been reported using a redox-neutral rare earth catalyst without the need for additives. nih.gov

The general thermal decomposition of formamide itself yields carbon monoxide and ammonia (B1221849) at temperatures above 100°C, with the reaction rate accelerating significantly above 160°C. wikipedia.org At very high temperatures, the products can shift to hydrogen cyanide (HCN) and water. wikipedia.org

Hydrolysis and Radiolysis Processes Affecting Formamide Stability

Hydrolysis: Amides, including N,N-dioctylformamide, are susceptible to hydrolysis, which involves the cleavage of the amide (C-N) bond. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is often irreversible because the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt. libretexts.org

The stability of formamides towards hydrolysis can be a critical factor, for instance, in the synthesis of metal-organic frameworks where formamide is a common solvent. Studies have shown that the addition of strong acids can induce the hydrolysis of N,N-dimethylformamide. rsc.org

Radiolysis: Radiolysis is the decomposition of a substance by ionizing radiation. The radiolytic behavior of various amides, including compounds structurally related to N,N-dioctylformamide such as N,N-dioctylhexanamide, has been investigated using γ-rays and electron pulses. researchgate.netu-fukui.ac.jp Studies have shown that in a diluent like n-dodecane, the radiolysis of these amides can be sensitized. researchgate.netu-fukui.ac.jp This effect is primarily due to a charge transfer from the radical cations of the diluent to the amide molecules. researchgate.netu-fukui.ac.jp Understanding these degradation pathways is crucial in environments with high radiation fields, such as in nuclear fuel reprocessing. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| N,N-Dioctylformamide | C₁₇H₃₅NO |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| Phthaloyl chloride | C₈H₄Cl₂O₂ |

| Carbon monoxide | CO |

| Ammonia | NH₃ |

| Hydrogen cyanide | HCN |

| n-Dodecane | C₁₂H₂₆ |

| N,N-dioctylhexanamide | C₂₂H₄₅NO |

| Ruthenium | Ru |

| Magnesium | Mg |

| Lead | Pb |

| Holmium | Ho |

| Neodymium | Nd |

| Zirconium | Zr |

| Copper | Cu |

This compound as a Precursor in Diverse Organic Synthesis

N,N-disubstituted formamides, including this compound, are versatile precursors in a variety of organic transformations. Their reactivity, centered around the formyl group, allows for their participation in the synthesis of more complex molecules such as urea derivatives, polyureas, and other nitrogen-containing compounds. Mechanistic studies have revealed pathways involving dehydrogenation, decarbonylation, and nucleophilic attack, highlighting the utility of these compounds as building blocks in synthetic chemistry.

Synthesis of Urea Derivatives and Polyureas from Formamides

The synthesis of ureas and polyureas traditionally involves hazardous reagents like phosgene and isocyanates. whiterose.ac.ukresearchgate.net Recent research has focused on developing safer and more sustainable alternatives, with formamides emerging as promising precursors. The conversion of formamides to urea derivatives can be achieved through catalytic dehydrogenative coupling reactions. These methods offer a greener route to these important classes of compounds, which have wide applications in materials science, agriculture, and pharmaceuticals. nih.govnih.gov

Ruthenium and manganese pincer complexes have been identified as effective catalysts for the self-coupling of formamides and diformamides to yield ureas and polyureas, respectively. whiterose.ac.uknih.gov The reaction proceeds through the elimination of carbon monoxide and hydrogen gas. For instance, the self-coupling of N-octylformamide in the presence of a ruthenium pincer catalyst and a base like potassium tert-butoxide (KOtBu) in toluene (B28343) at elevated temperatures yields dioctylurea. researchgate.net While specific studies on this compound are not prevalent, the reactivity of analogous N-alkylformamides provides insight into its potential transformations.

The general reaction for the synthesis of urea derivatives from formamides can be summarized as follows: 2 R¹R²NCHO → R¹R²NCONR¹R² + CO + H₂

The synthesis of polyureas from diformamides follows a similar principle, where the diformamide monomer undergoes polymerization. For example, N,N'-(1,8-octanediyl)diformamide can be polymerized to the corresponding polyurea in the presence of a ruthenium catalyst. whiterose.ac.ukresearchgate.net The molecular weight and polydispersity of the resulting polymer can be influenced by reaction conditions and the solubility of the growing polymer chain. researchgate.net

Table 1: Catalytic Synthesis of Urea Derivatives from Formamides

| Entry | Formamide Substrate | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | N-octylformamide | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | Dioctylurea | 53 |

| 2 | N-benzylformamide | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | Dibenzylurea | 75 |

| 3 | Formanilide | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | Diphenylurea | 35 |

| 4 | N-methylformamide | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | Dimethylurea | 68 |

Table 2: Synthesis of Polyureas from Diformamides

| Entry | Diformamide Substrate | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (Da) | PDI |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N,N'-(1,8-octanediyl)diformamide | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | 83 | 2949 | 1.5 |

| 2 | Diformamide of 4,7,10-trioxa-1,13-tridecanediamine | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | - | 17384 | 4.2 |

| 3 | Diformamide of 4,9-dioxa-1,12-dodecanediamine | Ru-MACHO (1) | KOtBu (4) | Toluene | 150 | 24 | 95 | 15470 | 7.9 |

Formation of Other N-Formylated Derivatives and Aminonitriles

This compound can also serve as a precursor for other N-formylated compounds and participate in reactions leading to the formation of aminonitriles. Formamides, in general, are known to act as formylating agents in various organic transformations. mdpi.comrsc.orgnih.gov

One significant application of formamide is in the synthesis of N-formylaminonitriles. nih.govnih.gov These compounds are formed from the reaction of aldehydes and cyanide in formamide, which acts as both the solvent and the source of the formyl group. nih.govnih.gov This reaction is of interest in prebiotic chemistry as a potential route to amino acid derivatives. The N-formyl group can protect the aminonitrile from reverting during subsequent hydration and hydrolysis steps. nih.govnih.gov While these studies primarily use formamide itself, the principle suggests that N,N-disubstituted formamides could potentially play a similar role under certain conditions, although this would involve a transfer of the formyl group.

Furthermore, N,N-dialkylformamides are key reagents in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds and in the synthesis of formamidines. The reaction of N,N-dialkylformamides with reagents like phenyl chloroformate can lead to the formation of N,N-dialkyl formamidines upon reaction with amines. researchgate.net Formamidines are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. scirp.org

Aminonitriles are versatile building blocks in organic synthesis, serving as precursors to amino acids, diamines, and various heterocyclic structures. rsc.orgresearchgate.netuni-mainz.de The Strecker synthesis, the reaction of an aldehyde or ketone with ammonia and cyanide, is a classic method for preparing α-aminonitriles. In contexts where formamide is used as a solvent or reagent, it can influence the reaction pathways and product distribution.

Applications of N,n Dioctyl Formamide in Chemical Processes

Solvent Extraction Systems

Solvent extraction is a critical technology in hydrometallurgy and nuclear fuel reprocessing, enabling the separation and purification of valuable metals. eurare.org N,N-dialkylamides, including DOF, are explored as alternatives to traditional extractants like tri-n-butyl-phosphate (TBP) due to advantages such as the innocuous nature of their degradation products and the potential for complete incineration, which minimizes radioactive waste. researchgate.net

Actinide and Lanthanide Partitioning in Nuclear Fuel Cycle Applications

The separation of minor actinides (MAs) from lanthanides is a crucial and challenging step in the partitioning and transmutation (P&T) strategy for managing high-level liquid waste (HLLW) from the nuclear fuel cycle. researchgate.net This separation is essential because lanthanides have large neutron capture cross-sections that would otherwise reduce the efficiency of transmuting long-lived actinides into shorter-lived or stable isotopes. researchgate.net

N,N-dialkylamides have been extensively studied for their potential in actinide partitioning. researchgate.netakjournals.com These compounds are considered promising extractants for separating uranium and plutonium from the highly acidic waste streams generated during reprocessing. researchgate.net The general mechanism involves the formation of a complex between the metal nitrate (B79036) and the amide ligand. For instance, Uranium(VI) is known to form complexes with a stoichiometry of UO₂(NO₃)₂L₂, where L is the dialkylamide ligand. researchgate.net

While specific studies focusing solely on N,N-Dioctyl-Formamide are limited, research on analogous N,N-dialkylamides provides significant insights. For example, N,N'-dimethyl-N,N'-dioctyl diglycolamide has demonstrated a high extraction ability for various actinide and lanthanide ions. nih.gov Similarly, N,N-dioctyl hydroxyacetamide (DOHyA), when combined with other extractants, has been studied for the mutual separation of lanthanides and actinides. researchgate.net The long octyl chains in DOF are expected to enhance its solubility in the organic diluents (like n-dodecane) used in these processes and improve the stability of the extracted metal complexes in the organic phase.

Role as a Phase Modifier in Multiphase Solvent Extraction Systems

A significant challenge in solvent extraction processes, particularly with extractants like N,N,N′,N′-tetraoctyl diglycolamide (TODGA), is the formation of a "third phase". nih.govnih.gov This phenomenon involves the splitting of the organic phase into two distinct layers at high metal and acid loadings, which complicates the process and reduces efficiency. researchgate.netacademie-sciences.fr To prevent this, phase modifiers are added to the organic solvent. academie-sciences.fr

N,N-dialkylamides can act as effective phase modifiers. They are thought to increase the solubility of the metal-extractant complexes in the organic diluent, thereby preventing phase separation. academie-sciences.fr Studies on various diglycolamide (DGA) systems have investigated several phase modifiers, including N,N'-dihexylactanamide (DHOA) and N,N-dioctyl-2-hydroxyacetamide (DOHyA). nih.govresearchgate.net The addition of these modifiers can, however, affect the metal distribution ratios. nih.govresearchgate.net

The proposed mechanism for phase modification involves the modifier molecules integrating into the supramolecular structure of the organic phase, potentially through secondary solvation of the extracted metal complex. academie-sciences.fr The long alkyl chains of the modifier can surround the complex, increasing its compatibility with the nonpolar diluent. academie-sciences.fr While this compound is not explicitly named as a phase modifier in the reviewed literature, its structural similarity to effective dialkylamide modifiers like DHOA suggests it could perform a similar function.

The table below shows examples of phase modifiers used in DGA-based solvent extraction systems.

| Extractant System | Phase Modifier | Purpose | Reference |

| N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | N,N'-dihexylactanamide (DHOA) | Prevent third phase formation | nih.gov |

| N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Prevent third phase formation | nih.gov |

| N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | tri-n-butyl phosphate (B84403) (TBP) | Increase metal loading capacity | nih.gov |

| N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | n-octanol | Prevent third phase formation | nih.gov |

Nonaqueous Solvent Extraction Methodologies Utilizing Formamides

Conventional solvent extraction relies on the partitioning of metal ions between an aqueous phase and an immiscible organic phase. acs.orgnih.gov Nonaqueous solvent extraction (NASX) is an emerging field that replaces the aqueous phase with another polar solvent, such as formamide (B127407), ethylene (B1197577) glycol, or ionic liquids. acs.orgnih.govsim2.be This modification expands the scope of solvent extraction, as the different solvation properties of the polar phase can lead to enhanced metal separations that are not achievable in aqueous systems. acs.orgnih.gov

Formamide, as a polar solvent, can be used in such systems. For instance, a NASX system utilizing formamide and methyl isobutyl ketone has been employed for the separation of various metals. The differing solvation of metal ions in formamide compared to water drives the separation process. nih.gov While this compound itself is an organic-phase component, the use of formamide as the polar phase highlights the versatility of this class of compounds in innovative separation schemes. The principles of NASX could potentially be applied to systems where DOF is part of the organic phase, offering new avenues for selective metal recovery. acs.orgbohrium.com

Role in Materials Science and Polymer Synthesis

Formamides are versatile compounds that serve not only as solvents but also as reactants and precursors in the synthesis of various materials. atamanchemicals.comnih.gov Their high polarity and solvency power make them suitable for processing a wide range of polymers and for participating in the synthesis of inorganic materials. nbinno.comnbinno.com

Influence on Polymerization Reactions and Polymer Properties

Formamides, particularly N,N-dimethylformamide (DMF), are widely used as polar aprotic solvents in polymer chemistry. nbinno.comnbinno.com They are effective in dissolving a variety of polymers, including polyacrylonitrile (B21495) and polyurethanes, facilitating processes like electrospinning and the casting of polymer films. atamanchemicals.comnbinno.com The high boiling point and low evaporation rate of solvents like DMF contribute to efficient manufacturing. nbinno.com

Formamide and its derivatives can also act as plasticizers. wikipedia.org For example, formamide has been shown to be an excellent plasticizer for polyelectrolyte complexes, significantly lowering their glass transition temperatures, even more effectively than water. acs.org The long, nonpolar dioctyl chains of this compound would likely enhance its plasticizing effect in nonpolar polymers by reducing intermolecular polymer chain interactions, thereby increasing flexibility.

While direct studies on DOF in polymerization are scarce, research on related compounds like N-vinylformamide (NVF) demonstrates the role of the formamide group in creating functional polymers. PNVF hydrogels, for instance, are highly hydrophilic and have potential applications in controlled drug delivery. atamanchemicals.com The N-alkylated derivatives of NVF can be copolymerized to create amphiphilic polymers that act as surfactants. researchgate.net This suggests that the formamide moiety, as present in DOF, can be a platform for creating polymers with tailored properties.

Application in the Preparation of Functional Inorganic Materials (e.g., Metal Oxides)

Formamide is utilized in the synthesis of various functional inorganic materials, including metal oxide and hydroxide (B78521) nanosheets. rsc.org In a wet-chemical precipitation method, formamide plays a crucial role in controlling the morphology of the resulting nanomaterials. rsc.org Research has shown that the –NH₂ groups of formamide molecules can inhibit the growth of nanosheets in a specific direction, leading to the formation of ultrathin 2D structures of materials like Co₃O₄, γ-Fe₂O₃, and ZnO. rsc.org This strategy is considered a simple, low-cost, and scalable method for producing these advanced materials at room temperature. rsc.org

Furthermore, formamide can act as a building block in prebiotic chemistry, where its condensation and degradation in the presence of minerals and metal oxides can generate biologically relevant molecules. nih.gov It can also serve as a solvent for the synthesis of formate (B1220265) esters and other formamides using gold nanoparticles on a titanium oxide support as a catalyst. mdpi.com In the context of this compound, its role would likely be as a high-boiling point solvent or a surface-capping agent during the synthesis of nanoparticles, where the long octyl chains could help control particle size and prevent agglomeration, similar to other long-chain surfactants used in nanoparticle synthesis.

The table below lists some metal oxides synthesized using formamide-assisted methods.

| Metal Oxide/Hydroxide | Synthesis Method | Role of Formamide | Resulting Morphology | Reference |

| Co₃O₄/Co(OH)₂ | Wet-chemical precipitation | Growth inhibitor | Ultrathin nanosheets | rsc.org |

| γ-Fe₂O₃ | Wet-chemical precipitation | Growth inhibitor | Ultrathin nanosheets | rsc.org |

| Mn₃O₄ | Wet-chemical precipitation | Growth inhibitor | Ultrathin nanosheets | rsc.org |

| ZnO | Wet-chemical precipitation | Growth inhibitor | Ultrathin nanosheets | rsc.org |

| Cu(OH)₂·H₂O | Wet-chemical precipitation | Growth inhibitor | Ultrathin nanosheets | rsc.org |

Emerging Industrial and Specialized Applications of N,N-Dioctylformamide

While comprehensive research on the specific applications of N,N-Dioctylformamide is still emerging, its structural characteristics as an N,N-dialkylformamide suggest its utility in specialized chemical processes, particularly in hydrometallurgy. The long, eight-carbon alkyl chains of the dioctyl derivative impart high lipophilicity, a crucial property for an organic solvent in liquid-liquid extraction systems.

Application in Hydrometallurgical Processes

N,N-Dioctylformamide is identified as a solvent with potential applications in metal extraction, specifically in the separation of rare earth elements (REEs) and actinides. psecommunity.org In these hydrometallurgical processes, a solvent extraction method is employed to separate and purify valuable metals from aqueous solutions. The organic phase, containing an extractant, selectively binds with the target metal ions, transferring them from the aqueous phase.

The effectiveness of N,N-dialkylamides as extractants in these processes is an area of active research. The length of the alkyl chains on the amide nitrogen is a critical factor influencing the extraction efficiency and selectivity. While specific studies detailing the performance of N,N-Dioctylformamide are not extensively available in publicly accessible literature, the general principles of solvent extraction using N,N-dialkylamides provide a framework for its potential role. For instance, in the separation of actinides, various N,N-dialkyl-substituted amides have been investigated for their ability to selectively extract trivalent actinides from lanthanides in nuclear waste streams. mdpi.comresearchgate.net The high stability and favorable phase separation characteristics of lipophilic amides like N,N-Dioctylformamide would be advantageous in such applications. psecommunity.org

The table below illustrates the general context of using amide-based extractants for the separation of critical elements, which is the anticipated application area for N,N-Dioctylformamide.

Table 1: Examples of Amide-Based Extractants in Metal Separation

| Extractant Class | Target Elements | Separation Context |

| N,N-dialkylamides | Actinides (Am, Cm) | Separation from Lanthanides in nuclear waste |

| Diglycolamides | Rare Earth Elements | Hydrometallurgical recovery from ores |

| Malonamides | Actinides, Lanthanides | DIAMEX process for nuclear waste partitioning |

Specialized Solvent and Reaction Medium

Beyond hydrometallurgy, N,N-Dioctylformamide is noted for its potential as a specialized reaction medium in organic synthesis. psecommunity.org Its low volatility and good phase separation properties make it a candidate for processes requiring high-temperature conditions and efficient product separation. psecommunity.org While detailed research on specific synthetic applications is limited, its role as a high-boiling point, polar aprotic solvent can be inferred from the well-documented applications of its lower alkyl homolog, N,N-dimethylformamide (DMF).

Use as a Plasticizer

Environmental Fate and Degradation Studies of N,n Dioctyl Formamide

Hydrolytic Degradation Pathways and Kinetics of Formamides in Aqueous Media

The hydrolysis of formamides, the cleavage of the amide bond by reaction with water, is a fundamental process governing their stability in aqueous environments. This reaction can proceed through neutral, acid-catalyzed, and base-catalyzed pathways, ultimately breaking down the formamide (B127407) into a carboxylic acid and an amine. For N,N-Dioctyl-Formamide, this would result in formic acid and N,N-dioctylamine.

Theoretical and experimental studies on formamide, the parent compound, have elucidated the primary mechanisms. The neutral hydrolysis pathway is notably slow. nih.govresearchgate.net It is believed to proceed in two main steps: first, the hydration of the carbonyl group to form a tetrahedral diol intermediate, a step which involves the participation of at least two water molecules. nih.gov This is followed by a water-assisted proton transfer from a hydroxyl group to the amino group, leading to the eventual dissociation into formic acid and ammonia (B1221849). nih.gov

The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions catalyze the degradation. cdnsciencepub.comcdnsciencepub.com Eyring plots have been used to determine the activation parameters for these catalyzed reactions, demonstrating their efficiency over the neutral water reaction. researchgate.netcdnsciencepub.com For instance, the estimated half-life for formamide hydrolysis in neutral water at 25°C is approximately 199 years, highlighting its intrinsic stability. researchgate.netcdnsciencepub.com However, this rate accelerates considerably under acidic or alkaline conditions. While specific kinetic data for the hydrolysis of this compound are not extensively detailed in the available literature, the fundamental pathways established for simpler formamides provide a strong predictive framework for its behavior in aquatic systems.

| Condition | Parameter | Value | Reference |

|---|---|---|---|

| Acid-Catalyzed | ΔH‡ (kcal mol⁻¹) | 17.0 ± 0.4 | researchgate.netcdnsciencepub.com |

| ΔS‡ (cal mol⁻¹ K⁻¹) | -18.8 ± 1.3 | researchgate.netcdnsciencepub.com | |

| Base-Catalyzed | ΔH‡ (kcal mol⁻¹) | 17.9 ± 0.2 | researchgate.netcdnsciencepub.com |

| ΔS‡ (cal mol⁻¹ K⁻¹) | -11.1 ± 0.5 | researchgate.netcdnsciencepub.com | |

| Neutral Water Reaction (25°C) | kw (s⁻¹) | 1.1 x 10⁻¹⁰ | cdnsciencepub.com |

| t₁/₂ (years) | ~199 | researchgate.netcdnsciencepub.com |

Radiolytic Stability and Identification of Degradation Products Under Ionizing Radiation

Radiolysis involves the dissociation of molecules due to ionizing radiation, a process relevant in environments such as nuclear fuel reprocessing facilities or areas subject to radioactive contamination. cea.frwikipedia.org The interaction of high-energy radiation with N,N-dialkyl amides, a class to which this compound belongs, induces the cleavage of chemical bonds and the formation of various degradation products. cea.fr

Studies on various N,N-dialkyl amides, such as N,N-di(2-ethylhexyl)butyramide (DEHBA) and N,N,N′,N′-tetraoctyldiglycolamide (TODGA), provide insight into the likely radiolytic behavior of this compound. rsc.orginl.govutwente.nl The primary degradation mechanism involves the breaking of chemical bonds to form reactive species like ions, excited molecules, and free radicals. ichtj.waw.pl For complex amides, the C-N (amide) and C-O (ether, if present) bonds are particularly susceptible to cleavage. inl.govutwente.nl

Upon exposure to gamma radiation, N,N-dialkyl amides decompose into a range of smaller molecules. The main degradation pathways identified include:

C-N Bond Cleavage: This is a common pathway leading to the formation of the corresponding secondary amine (e.g., dioctylamine) and other fragments. inl.gov

Dealkylation: Loss of one or both of the octyl chains.

Reactions involving the formyl group.

The irradiation of formamide itself has been shown to produce urea, among other products. acs.org For larger N,N-dialkyl amides, a complex mixture of products is typically observed. For example, the radiolysis of DEHBA in toluene (B28343) generates products resulting from C-N bond cleavage and other bond scissions. inl.gov Similarly, the degradation of N,N,N′-trioctyldiglycolamide (TrODGA) primarily yields 2-hydroxy-N-octylacetamide through the breaking of its ether bond. utwente.nl These findings suggest that the radiolytic degradation of this compound would likely produce dioctylamine (B52008) and a variety of smaller amides and hydrocarbons.

| Parent Compound | Degradation Product | Observed Degradation Pathway | Reference |

|---|---|---|---|

| N,N-di(2-ethylhexyl)butyramide (DEHBA) | Di(2-ethylhexyl)amine | C-N Bond Cleavage | inl.gov |

| Amide-H₂ (m/z 309/310) | Dehydrogenation | inl.gov | |

| N,N,N′-trioctyldiglycolamide (TrODGA) | 2-hydroxy-N-octylacetamide | C-O Ether Bond Cleavage | utwente.nl |

| Formamide | Urea | Radiochemical Synthesis | acs.org |

Biotransformation and Biodegradation Mechanisms of Formamide Compounds in Environmental Systems

Biodegradation by microorganisms is a key process for the removal of organic compounds from the environment. Several bacterial strains have been identified that can degrade N,N-disubstituted formamides, typically using them as a source of carbon and/or nitrogen. The primary and most common initial step in the microbial degradation of these compounds is the enzymatic hydrolysis of the amide bond. nih.gov

Studies on N,N-dimethylformamide (DMF) have shown that bacteria such as Methylobacterium sp. and Pseudomonas sp. can efficiently break it down. nih.gov The catabolic pathway begins with the action of an enzyme, DMFase, which hydrolyzes DMF to dimethylamine (B145610) and formate (B1220265). nih.gov Similarly, the biodegradation of N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida proceeds through a DEET hydrolase that cleaves the amide bond to produce 3-methylbenzoate (B1238549) and diethylamine. nih.gov

While specific microorganisms that degrade this compound have not been extensively documented, the established mechanisms for other N,N-dialkylformamides and amides strongly suggest a similar pathway. It is anticipated that soil and aquatic microorganisms would initiate its degradation via a hydrolase enzyme, yielding N,N-dioctylamine and formate, which would then be further metabolized. Another potential biotransformation route, observed in the metabolism of N-alkylformamides by liver microsomes, involves the oxidation of the formyl moiety, catalyzed by cytochrome P-450 enzymes. nih.gov

Environmental Monitoring and Advanced Analytical Techniques for Formamide Detection

Effective environmental monitoring is essential to assess the presence and concentration of formamides in various matrices like water, soil, and air. hardydiagnostics.comyoutube.com Due to the diverse chemical properties of formamides and their potential degradation products, a range of advanced analytical techniques are employed for their detection and quantification.

Chromatographic methods are the cornerstone of formamide analysis.

High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with an ultraviolet (UV) detector. google.com Sample preparation may involve an extraction step, for example, using a nitrile solution to effectively enrich the formamide from a product matrix before analysis. google.com

Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile formamides and their degradation products. researchgate.net

Mass spectrometry-based techniques offer high sensitivity and specificity, making them ideal for detecting trace levels of contaminants in complex environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provide robust and sensitive analysis. mdpi.comartemislabs.co.uk

Online Dopant-Assisted Atmospheric Pressure Photoionization Time-of-Flight Mass Spectrometry (DA-APPI-TOFMS) has been utilized for the real-time measurement of formamide emissions from consumer products, demonstrating the capability of advanced MS for air quality monitoring. acs.orgnih.gov

These analytical methods, summarized in the table below, are crucial for tracking the environmental fate of this compound, verifying the efficacy of remediation efforts, and ensuring regulatory compliance.

| Technique | Abbreviation | Principle | Application/Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Detection of formamide content in products. google.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based identification and quantification. | Analysis of formamide dissociation products. researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of LC with the sensitive and selective detection of MS. | General technique for identifying organic compounds in complex mixtures. artemislabs.co.uk |

| Online DA-APPI Time-of-Flight Mass Spectrometry | DA-APPI-TOFMS | Soft ionization technique coupled with high-resolution mass analysis for real-time gas-phase monitoring. | Online measurement of formamide and ammonia emissions. acs.orgnih.gov |

Computational Chemistry Approaches for N,n Dioctyl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to study the electronic structure, geometry, and reactivity of molecules. rroij.comnorthwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are used to approximate solutions to the Schrödinger equation, providing detailed information about molecular properties. arxiv.orglsu.edu For formamide (B127407) derivatives, these calculations can elucidate electronic properties, vibrational frequencies, and the stability of different conformations. nih.gov

Molecular orbital (MO) analysis is crucial for understanding the electronic behavior of N,N-Dioctyl-Formamide. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests the molecule is more likely to be reactive. dergipark.org.tr For related molecules like N,N-Diphenyl Formamide, DFT calculations have been used to determine the shapes and energies of these frontier orbitals, revealing that electronic transitions are possible and confirming charge transfer within the molecule. nih.govresearchgate.net

Charge distribution studies, often visualized using Molecular Electrostatic Potential (MEP) maps, identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ajchem-a.com This information is vital for predicting how this compound might interact with other molecules. Natural Bond Orbital (NBO) analysis further quantifies charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov In a study on N,N-Diphenyl Formamide, NBO analysis revealed significant stabilizing interactions arising from charge delocalization. nih.gov

Below is a table of computed properties for this compound from the PubChem database.

| Property | Value |

| Molecular Weight | 269.5 g/mol |

| XLogP3 | 6.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 14 |

| Exact Mass | 269.271864740 Da |

| Topological Polar Surface Area | 20.3 Ų |

| Heavy Atom Count | 19 |

| Complexity | 166 |

Table generated from data available in PubChem. nih.gov

Computational simulations are indispensable for mapping out the pathways of chemical reactions. scielo.br By calculating the Potential Energy Surface (PES), researchers can identify transition states, intermediates, and the energy barriers associated with a reaction. hawaii.edu This helps in understanding how a reaction proceeds at a molecular level. scielo.br

Molecular Dynamics Simulations for Solvent and Ligand Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ornl.gov This approach allows for the investigation of how this compound behaves in a solvent and how it interacts as a ligand with other entities. MD simulations can reveal information about solvation shells, diffusion rates, and the conformational flexibility of the molecule in different environments. mdpi.comresearchgate.net

For example, MD simulations of liquid formamide and N,N-dimethylformamide have been used to investigate their structural and dynamic properties, including the nature of hydrogen bonding and molecular motion. researchgate.net In aqueous solutions, simulations have analyzed the radial distribution functions to understand the interactions between formamide and water molecules, identifying weak C-H···O interactions. pku.edu.cn Such simulations for this compound would be crucial for understanding its behavior in solutions, which is relevant for applications in extraction or as a non-polar solvent. The long octyl chains would significantly influence its aggregation behavior and interactions with both polar and non-polar solvents.

Key properties analyzed in MD simulations are summarized in the table below.

| Property | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. |

| Radius of Gyration (RG) | A measure of the molecule's compactness. Changes in RG can indicate unfolding or conformational changes. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point, revealing the structure of solvation shells. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, providing insight into solvent-solute interactions. |

This table summarizes common metrics used in Molecular Dynamics simulations to analyze molecular behavior. mdpi.com

Theoretical Prediction of Spectroscopic Signatures of this compound

Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules. rroij.comolemiss.edu By computing properties like vibrational frequencies, chemical shifts, and electronic transitions, theoretical spectra (IR, Raman, NMR, UV-Vis) can be generated. lsu.edu These predicted spectra serve as a valuable reference for interpreting experimental data. rroij.comolemiss.edu

For instance, a study on N,N-Diphenyl Formamide utilized DFT with the B3LYP/6-31G(d,p) basis set to calculate its vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and UV-Vis electronic transitions. nih.gov The calculated frequencies showed good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes. nih.gov The NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov A similar computational approach would be applied to this compound to predict its characteristic spectroscopic signatures, aiding in its identification and structural confirmation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Formamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. ijapbjournal.com QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of untested compounds. ijapbjournal.commdpi.com

The process involves calculating a set of molecular descriptors for a series of molecules and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with the observed activity. nih.gov Descriptors can encode various aspects of molecular structure, including electronic, steric, and hydrophobic properties.

For formamide derivatives, QSAR studies could be employed to predict their properties, such as their efficacy as solvents, their potential biological activity, or their environmental fate. For example, a QSAR study on a series of diarylpyrimidine (DAPY) derivatives used a combination of topological, physicochemical, and molecular modeling parameters to predict their inhibitory activity against reverse transcriptase. nih.gov Similarly, 2D and 3D-QSAR models have been developed for peptide deformylase inhibitors, which can include amide-like structures, to guide the design of new, more potent compounds. nih.gov Such models, once validated, can be used to screen virtual libraries of formamide derivatives, including this compound analogues, to identify candidates with desired properties.

Future Research Directions and Emerging Trends for N,n Dioctyl Formamide

Integration of N,N-Dioctyl-Formamide in Circular Economy and Sustainable Chemical Processes

The integration of all industrial chemicals into a circular economy is a paramount goal for sustainable development. For this compound, this involves a transition from linear "take-make-dispose" models to circular frameworks that emphasize recycling, reuse, and the use of renewable feedstocks.

Sustainable Synthesis Routes: Future research will likely focus on developing greener synthesis pathways for this compound, moving away from traditional methods that may rely on hazardous reagents. A major trend in the synthesis of commodity formamides, such as N,N-Dimethylformamide (DMF), is the utilization of carbon dioxide (CO2) as a renewable C1 source. magtech.com.cn Catalytic systems are being developed to facilitate the reaction of CO2 with amines, and this approach could be adapted for the synthesis of higher-order formamides like this compound. magtech.com.cn Another avenue involves using biomass-derived platform chemicals as the formyl source, aligning production with green chemistry principles. nih.gov

Role as a Green Solvent and Recyclability: While formamides like DMF are under regulatory pressure due to toxicity concerns, higher molecular weight analogues like this compound could present a different profile. bachem.comrsc.org Future studies should evaluate its potential as a recyclable, high-performance solvent in applications where its low volatility and high solvency for nonpolar compounds are beneficial. Research into its recovery from reaction mixtures and waste streams via techniques like distillation or solvent extraction will be critical for its viability in a circular model. The development of binary solvent mixtures, which has been shown to reduce the environmental impact of processes like solid-phase peptide synthesis (SPPS), could be an area where this compound finds a niche. rsc.orgbachem.com

| Sustainable Approach | Future Research Goal for this compound | Potential Benefit |

|---|---|---|

| Renewable Feedstocks | Develop catalytic routes using CO2 or biomass-derived sources and dioctylamine (B52008). | Reduces reliance on fossil fuels and lowers carbon footprint. |

| Process Intensification | Investigate use in flow chemistry or biphasic systems where its properties facilitate separation. | Increases energy efficiency and reduces waste generation. |

| Solvent Recycling | Establish efficient methods for its recovery and purification from industrial waste streams. | Minimizes waste and improves process mass intensity (PMI). |

Exploration of Novel Catalytic and Organocatalytic Applications of Formamides

Formamides are not merely solvents; they can actively participate in chemical reactions as reagents, catalysts, or stabilizers. nih.govnih.govchemicalbook.com While extensive research exists for DMF in these roles, the potential of this compound remains largely unexplored. Its unique structure, combining a polar formamide (B127407) head with long, nonpolar alkyl tails, could give rise to novel catalytic activities.

Future research should investigate its use as a phase-transfer catalyst or as a ligand in organometallic catalysis, where the dioctyl groups could enhance solubility in nonpolar media, facilitating reactions between immiscible phases. The formamide functional group itself can act as a precursor for various chemical entities, including formyl groups, dimethylamine (B145610), and carbon monoxide under different catalytic conditions. chemicalbook.com Exploring these transformations for this compound could yield dioctylamine or other valuable derivatives, opening new synthetic pathways. Furthermore, the development of chiral formamides as organocatalysts in asymmetric synthesis is an active area of research, suggesting a potential future direction for chiral derivatives of this compound.

Development of Advanced Analytical Methodologies for Trace Detection and Speciation

The ability to detect and quantify a chemical at trace levels is fundamental to understanding its environmental distribution, industrial hygiene, and purity in products. Currently, there is a lack of validated analytical methods specifically for this compound. Future research must focus on developing robust and sensitive methodologies for its detection in complex matrices such as water, soil, and industrial effluents.

Established techniques for other formamides, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), provide a clear starting point. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected high boiling point, methods would need to be optimized for high-temperature analysis. Headspace GC-MS could be explored for detecting volatile impurities or degradation products. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry would likely be the most effective method for quantifying this compound in aqueous samples, offering high sensitivity and selectivity. rsc.org

A key research goal will be to achieve low limits of quantification (LOQs) to enable environmental monitoring and ensure compliance with potential future regulations. osha.govfilab.fr

| Analytical Technique | Projected Application for this compound | Key Research Challenge |

|---|---|---|

| Gas Chromatography (GC-FID, GC-MS) | Purity analysis, quantification in organic matrices. | Managing high boiling point and potential thermal degradation. |

| Liquid Chromatography (HPLC-UV, LC-MS/MS) | Trace detection in aqueous environmental samples and industrial wastewater. | Method validation, matrix effect mitigation, and achieving low detection limits. |

| Solid-Phase Extraction (SPE) | Pre-concentration from dilute environmental samples prior to analysis. | Selection of appropriate sorbent material for high recovery. |

Deeper Understanding of Environmental Impact, Bioremediation, and Degradation Pathways

The environmental fate of this compound is currently unknown. Its molecular structure, featuring a biodegradable formamide group and two long alkyl chains, suggests a complex degradation pathway. Future research is essential to characterize its persistence, mobility, bioavailability, and potential for bioaccumulation.

Predicted Degradation Pathway: Based on studies of DMF, the initial step of biodegradation is likely the enzymatic hydrolysis of the amide bond by an amidase (or formamidase), yielding dioctylamine and formic acid. researchgate.net Both of these intermediates are more readily biodegradable. The long octyl chains of dioctylamine would likely be degraded via aerobic oxidation pathways similar to those for n-alkanes, which are well-documented microbial processes. nih.gov However, this proposed pathway requires experimental validation. researchgate.netnih.gov

Environmental Fate and Bioremediation: Due to its long alkyl chains, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow), suggesting strong sorption to soil organic matter and sediments. nih.govtaylorfrancis.com This would limit its mobility in the environment but could also reduce its bioavailability to microorganisms, potentially slowing degradation. nih.gov Future environmental research should include:

Biodegradation Studies: Using soil and water microcosms to determine the rate and extent of mineralization and identify the key microbial species involved.

Ecotoxicity Testing: Assessing its potential toxicity to representative aquatic and terrestrial organisms.

Bioremediation Strategies: Investigating whether techniques like biostimulation (adding nutrients to encourage native microbes) or bioaugmentation (adding specialized microbes) can enhance the cleanup of contaminated sites. frontiersin.org

Design and Synthesis of Advanced this compound Derivatives with Tailored Properties for Specific Applications

Modifying the core structure of this compound can lead to derivatives with specialized properties for high-value applications. While direct research into its derivatives is scarce, work on structurally similar molecules with N,N-dioctyl groups highlights promising avenues.

A significant area of research is in the field of hydrometallurgy, where compounds containing the N,N-dioctyl moiety have been designed for the selective extraction of metal ions. For example, N,N-dioctyldiglycolamic acid (DODGAA) has demonstrated excellent performance in extracting rare-earth elements and other valuable metals. This suggests that derivatives of this compound, functionalized with chelating groups, could be designed as novel extractants for metal recycling and purification, contributing to a circular economy for critical materials.

Other potential applications for tailored derivatives include their use as surfactants, corrosion inhibitors, or specialized lubricants, where the combination of the polar formamide head and the long, lipophilic tails can be leveraged to control interfacial properties.

Q & A

Q. Advanced Research Focus

- Spectroscopy :

- Chromatography :

How can researchers address contradictions in reported solubility data for this compound?

Advanced Research Focus

Discrepancies may arise from solvent purity, temperature, or measurement techniques. Methodological solutions include:

- Standardized Testing : Measure solubility in anhydrous solvents (e.g., hexane, chloroform) at 25°C using gravimetric or UV-Vis methods.

- Temperature Gradients : Conduct experiments at 15°C, 25°C, and 40°C to map solubility trends.

- Cross-Validation : Compare results with computational models (e.g., Hansen solubility parameters) .

Does steric hindrance from the octyl groups in this compound reduce its reactivity compared to smaller-chain formamides?

Advanced Research Focus

The bulky octyl groups likely decrease nucleophilicity and slow reaction kinetics. Experimental approaches:

- Kinetic Studies : Compare acylation rates with DMF (N,N-Dimethylformamide) using model substrates (e.g., benzyl chloride).

- Computational Modeling : Calculate steric maps (e.g., using DFT) to quantify hindrance effects .

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds (e.g., CO release at elevated temperatures) .

What strategies mitigate solvent interference when using this compound in catalytic reactions?

Q. Advanced Research Focus

- Pre-Drying : Use molecular sieves (3Å) to remove residual water, which may hydrolyze the formamide.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Baseline Controls : Run blank experiments (without catalysts) to distinguish solvent-derived byproducts .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.